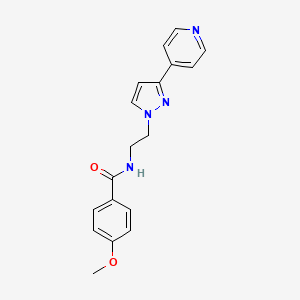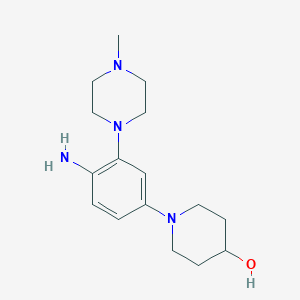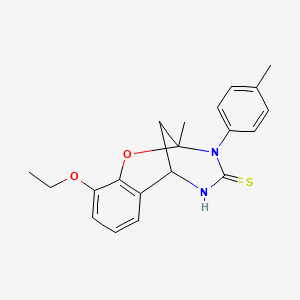![molecular formula C27H27N3O2 B2404495 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845803-27-2](/img/structure/B2404495.png)
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C27H27N3O2. It has a molecular weight of 425.532 . This compound is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a pyrrolidin-2-one group and a p-tolyloxyethyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.522 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 685.2±55.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : This compound has been used to create fluorescent probes for the detection of Cu2+. Two novel ESIPT-based fluorescent probes were designed and synthesized, which showed excellent water solubility, wide pH range, high selectivity, and sensitivity to Cu2+ .
- Methods of Application : The fluorescent probes were synthesized and their responses to Cu2+ were investigated using Job’s plot analyses, NMR, and ESI-MS spectroscopy experiments .
- Results or Outcomes : The probes showed different responses to Cu2+. One showed fluorescence turn-off towards Cu2+ with a detection limit of 1.6 × 10−9 M, and the other showed fluorescence turn-on towards Cu2+ with a detection limit of 1.8 × 10−8 M in the same condition . The probes also demonstrated excellent cell permeability and were capable of imaging Cu2+ within living cells .
Eigenschaften
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMJHVUBAWQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

